molecular formula C11H9NO3 B11896112 Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate CAS No. 88371-30-6

Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate

Cat. No.: B11896112
CAS No.: 88371-30-6
M. Wt: 203.19 g/mol
InChI Key: FFTFQLQXOYNQIM-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate (CAS 88371-30-6) is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol. This compound provides researchers with a versatile and high-purity building block based on the privileged 2-oxo-1,2-dihydroquinoline (2-quinolinone) scaffold. This chemotype is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel antibacterial agents . Derivatives of 2-oxo-1,2-dihydroquinoline are being actively investigated as a new chemical class of inhibitors targeting the bacterial enzymes DNA gyrase (GyrB) and topoisomerase IV (ParE). These enzymes are well-validated targets for combating resistant strains of bacteria, and compounds based on this scaffold have demonstrated potent enzyme inhibitory activity . Beyond its antibacterial potential, the 2-oxo-1,2-dihydroquinoline core is a prominent structure in drug discovery, with its derivatives exhibiting a broad spectrum of biological activities. Research has explored its role in anticancer agents, with some compounds showing promising activity against cell lines such as breast cancer MCF-7 cells . The scaffold's utility also extends to other therapeutic areas, including the development of anti-inflammatory, antifungal, and antiviral agents, making it a highly valuable template for generating novel bioactive molecules . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Properties

CAS No.

88371-30-6

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 2-oxo-1H-quinoline-8-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-5-6-9(13)12-10(7)8/h2-6H,1H3,(H,12,13)

InChI Key

FFTFQLQXOYNQIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC(=O)C=C2

Origin of Product

United States

Preparation Methods

Catalyst Selection

The use of Pd(tert-Bu₃P)₂ in Heck reactions improves coupling efficiency compared to traditional palladium catalysts. This ligand enhances stability and reduces side reactions, particularly in electron-deficient aryl halides.

Solvent Systems

  • Ethanol and THF are preferred for cyclization and hydrolysis due to their polarity and compatibility with NaOMe.

  • DMF facilitates HATU-mediated couplings but requires thorough purification to remove residual solvent.

Temperature Control

Low temperatures (0°C) during acid chloride coupling minimize decomposition, while microwave irradiation accelerates alkylation steps.

Challenges and Solutions

Low Yields in Amidation

The modest yields (~21–26%) in carboxamide syntheses are attributed to:

  • Steric hindrance at the C3 position.

  • Incomplete activation of carboxylic acids.
    Solution : Screening alternative coupling reagents (e.g., PyBOP) or using excess amine nucleophiles.

Purification Difficulties

Cyclization intermediates often require column chromatography on NH-silica gel, which is time-consuming.
Solution : Optimize solvent gradients (e.g., EtOAC/hexane → MeOH/CHCl₃) to improve resolution .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester at position 8 undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating intermediates for further functionalization.

Conditions :

  • Reagents : Aqueous NaOH (1 M) in tetrahydrofuran (THF)

  • Temperature : Room temperature

  • Time : 8.5 hours

  • Yield : 63% over two steps (hydrolysis and cyclization)

Mechanism :
The ester group is saponified to a carboxylate intermediate under basic conditions, followed by acidification to precipitate the carboxylic acid.

Example :
Hydrolysis of ethyl 8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (analogous structure) produced 8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (2f ) as a yellow solid .

Amidation and Coupling Reactions

The carboxylic acid derivative (from hydrolysis) participates in amidation reactions, forming biologically relevant amides.

Methods :

  • Direct coupling : Use of coupling reagents (e.g., DMT-MM, HATU) with amines.

  • Acid chloride route : Conversion to acid chloride via thionyl chloride (SOCl₂), followed by reaction with amines.

Experimental Data :

Reaction TypeReagents/ConditionsProduct ExampleYieldSource
DMT-MM-mediated amidationDIPEA, EtOH, 21 h at RT3-(2-oxo-1,2-dihydroquinoline-3-carboxamido)benzoic acid (8a )171 mg (intermediate)
Acid chloride couplingSOCl₂, THF, 0°C, 1 h4-[(2-oxo-1,2-dihydroquinoline-3-carbonyl)amino]benzoic acid (8e )101 mg (final)

Key Observations :

  • HATU and DMT-MM enable efficient amide bond formation without racemization .

  • Steric hindrance at the quinoline core influences reaction efficiency.

Alkylation and Methylation

The oxygen atoms in the ester and ketone groups are susceptible to alkylation, though regioselectivity depends on steric and electronic factors.

Case Study :
In analogous 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates, methylation with methyl iodide preferentially occurs at the oxygen atom over nitrogen due to steric shielding of the nitrogen by the methylthio group .

Conditions :

  • Base : NaH or K₂CO₃ (anion generation)

  • Solvent : Polar aprotic solvents (e.g., DMF)

  • Reagent : Methyl iodide

Outcome :

  • O-methylation dominates under SN₂ conditions .

  • Reaction efficiency increases with solvent polarity.

Oxidation Reactions

The 2-oxo group and dihydroquinoline core may undergo oxidation, though direct evidence for Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate is limited.

Hypothetical Pathways :

  • Ring aromatization : Oxidation of the dihydroquinoline to fully aromatic quinoline (e.g., using DDQ or KMnO₄).

  • Ketone oxidation : Conversion of the 2-oxo group to a carboxylic acid under strong oxidative conditions (e.g., CrO₃).

Supporting Data :
Related quinoline derivatives undergo oxidation to form N-oxides or hydroxylated products, suggesting potential reactivity at the ketone or aromatic positions.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient quinoline ring directs electrophiles to specific positions, though the ester and ketone groups deactivate the ring.

Theoretical Predictions :

  • Nitration : Likely occurs at position 5 or 7 (meta to electron-withdrawing groups).

  • Halogenation : Bromine or chlorine substitution at activated positions under acidic conditions.

Limitations :
No experimental data exists for EAS on this compound, but analogous quinolines show moderate reactivity.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications across various fields:

Medicinal Chemistry

Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate serves as a crucial intermediate in synthesizing potential therapeutic agents. Notably, it has shown promise in developing anticancer and antimicrobial drugs. Its structural features allow it to interact with specific molecular targets, inhibiting enzyme activity and potentially leading to significant biological effects.

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for creating complex organic molecules and heterocyclic compounds. The reactions involving this compound can yield various derivatives, including quinoline-2,8-dicarboxylates and 2-hydroxyquinoline derivatives.

Biological Studies

The compound is used in the development of enzyme inhibitors and probes for biological studies. It has been evaluated for its inhibitory effects on enzymes associated with diseases such as hepatitis B and tuberculosis. For instance, derivatives of methyl 2-oxo-1,2-dihydroquinoline have demonstrated high inhibition of hepatitis B virus replication in vitro at concentrations as low as 10 µM .

Data Tables

Application Area Description Notable Findings
Medicinal ChemistryIntermediate for drug synthesisPotential anticancer and antimicrobial properties
Organic SynthesisSynthesis of complex moleculesYields various derivatives (e.g., quinoline dicarboxylates)
Biological StudiesDevelopment of enzyme inhibitorsHigh inhibition rates against hepatitis B virus

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of synthesized compounds derived from this compound on the MCF-7 breast cancer cell line using the MTT assay. Several derivatives demonstrated significant anticancer activity compared to the reference compound Doxorubicin .

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of methyl 2-oxo-1,2-dihydroquinoline derivatives against Mycobacterium tuberculosis. The compound showed promising results in inhibiting DNA gyrase ATPase activity, which is crucial for bacterial replication .

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Key Properties/Activities
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate 2-oxo, 8-COOCH₃ Ketone, methyl ester 217.21 Likely moderate solubility in organic solvents; inferred antioxidant potential based on structural analogs
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (Compound 4, ) 2-oxo, 4-COOH Ketone, carboxylic acid 205.17 High polarity, water-soluble; demonstrated potent DPPH radical scavenging activity (IC₅₀ ~15 μM)
8-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 81963-07-7, ) 2-oxo, 3-COOH, 8-CH₃ Ketone, carboxylic acid, methyl 219.20 Enhanced steric hindrance at 8-position; potential for altered binding affinity in biological systems
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 257862-32-1, ) 2-oxo, 3-COOH, 6-CH₃ Ketone, carboxylic acid, methyl 219.20 Similar to above but with substituent at 6-position; may influence intermolecular interactions

Key Observations:

Functional Group Impact :

  • The methyl ester in the target compound reduces polarity compared to carboxylic acid analogs (e.g., Compound 4), likely enhancing lipid membrane permeability but diminishing water solubility. This trade-off could affect bioavailability depending on the application .
  • Carboxylic acid derivatives (e.g., Compound 4) exhibit stronger antioxidant activity due to their ability to donate protons and stabilize free radicals, as evidenced by DPPH assays .

Substituent Position Effects :

  • The 8-methyl ester in the target compound introduces steric and electronic effects distinct from analogs with substituents at the 3-, 4-, or 6-positions. For instance, 8-substitution may hinder interactions with planar biological targets (e.g., enzymes or DNA) compared to 3- or 4-substituted derivatives .
  • 3-Carboxylic acid analogs (e.g., CAS 81963-07-7) may exhibit stronger hydrogen-bonding capabilities, favoring interactions with polar active sites in proteins .

Biological Activity Trends :

  • Compounds with electron-donating groups (e.g., methyl) and acidic protons (e.g., carboxylic acids) generally show enhanced radical scavenging activity. The target compound’s ester group, while less reactive, may confer stability in storage or metabolic environments .

Biological Activity

Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a heterocyclic aromatic structure. Its molecular formula is C12H11NO3C_{12}H_{11}NO_3, with a molecular weight of approximately 219.22 g/mol. The compound features a methyl ester group at the carboxylic acid position, enhancing its solubility and reactivity.

Biological Activity Overview

The biological activities of this compound are diverse, encompassing antimicrobial, anticancer, and enzyme inhibitory effects. Below is a summary of its key biological properties:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial and fungal strains.
Anticancer Demonstrates potential in inhibiting cancer cell proliferation, particularly in breast cancer models.
Enzyme Inhibition Acts as an inhibitor for several enzymes, impacting pathways relevant to diseases like Alzheimer's and various cancers.

The mechanism of action involves the interaction of this compound with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects.
  • Antimicrobial Activity : It has been shown to inhibit the growth of bacteria and fungi by interfering with their metabolic processes.
  • Anticancer Mechanisms : Studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways .

Anticancer Activity

A study investigated the anticancer effects of this compound derivatives on the MCF-7 breast cancer cell line. The results indicated that these compounds exhibited significant cytotoxicity at low concentrations, with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Efficacy

In vitro tests have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed notable activity against E. coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition Studies

Molecular docking studies revealed that this compound can effectively inhibit viral replication processes, such as those associated with Hepatitis B virus. Experimental assays confirmed significant inhibition rates at concentrations as low as 10 µM .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other quinoline derivatives but exhibits unique biological activities due to its specific functional groups:

Compound Activity Type IC50 Values (μM)
This compoundAnticancer<10
4-Hydroxyquinoline DerivativesAntiviral>100
8-(Methylamino)-2-oxo-1,2-dihydroquinolineDNA Gyrase Inhibitor0.0017

Q & A

Q. What analytical techniques are essential for characterizing Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate?

To confirm the structure and purity of the compound, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : For elucidating the molecular framework and substituent positions.
  • X-ray Crystallography : Critical for resolving the three-dimensional structure. SHELX programs are widely used for refining crystallographic data due to their robustness in handling small-molecule structures .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and detect degradation products.
  • Mass Spectrometry (MS) : For determining molecular weight and fragmentation patterns.

Q. How can the compound’s stability be evaluated under experimental conditions?

Stability studies should include:

  • pH and Temperature Variations : Incubate the compound in buffers (pH 3–9) at 25°C and 37°C, followed by HPLC analysis to quantify degradation.
  • Enzymatic Degradation Assays : Use Pseudomonas putida 86’s 2-oxo-1,2-dihydroquinoline 8-monooxygenase system (reductase and oxygenase components) to assess biodegradation kinetics under aerobic conditions .
  • Light Exposure Tests : Monitor photolytic degradation using UV-Vis spectroscopy.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodology includes:

  • Systematic Substituent Modifications : Introduce methyl or methoxy groups at positions C5 or C6 (analogous to CB2 receptor ligand studies) to evaluate effects on receptor binding or enzymatic activity .
  • Pharmacological Profiling : Use radioligand displacement assays (e.g., for CB2 receptors) to determine affinity changes. Functional assays (cAMP modulation) can distinguish agonists, antagonists, or inverse agonists.
  • Computational Docking : Model interactions with target proteins (e.g., monooxygenases or receptors) using software like AutoDock or Schrödinger Suite.

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Common issues and solutions:

  • Disordered Structures : Use SHELXL’s restraints and constraints to refine atomic positions in cases of rotational or translational disorder .
  • Polymorphism Screening : Employ solvent vapor diffusion or slow evaporation to isolate stable crystalline forms. Reference crystalline analogs (e.g., 8-hydroxyquinoline derivatives) for comparative analysis .
  • Data Quality : Optimize data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts, as demonstrated in related quinoline crystal studies .

Q. How does the enzymatic degradation pathway inform environmental or metabolic fate studies?

Key steps for analysis:

  • Enzyme Purification : Isolate the reductase (FAD-dependent, [2Fe-2S] clusters) and oxygenase (Rieske-type [2Fe-2S] clusters) components from Pseudomonas putida 86 .
  • Activity Assays : Monitor NADH consumption spectrophotometrically (340 nm) or quantify 8-hydroxy-2-oxo-1,2-dihydroquinoline via HPLC.
  • Substrate Specificity Testing : Validate using analogs (e.g., methyl-substituted quinolines) to confirm enzymatic selectivity.

Q. How can contradictory solubility or bioactivity data be resolved in interdisciplinary studies?

Approaches include:

  • Control Experiments : Replicate assays under standardized conditions (e.g., buffer composition, temperature).
  • Cross-Validation : Compare results from orthogonal methods (e.g., enzyme assays vs. computational predictions).
  • Crystallographic Analysis : Resolve structural ambiguities (e.g., tautomerism) using SHELX-refined models .

Q. What strategies optimize the synthesis of methyl-substituted quinoline derivatives?

While direct synthesis protocols are not detailed in the evidence, extrapolation from related studies suggests:

  • Cyclocondensation Reactions : Use Knorr quinoline synthesis with substituted β-keto esters and anilines.
  • Regioselective Methylation : Employ protecting groups (e.g., Boc) to direct methylation to the C8 position.
  • Purification : Utilize column chromatography with gradient elution (hexane/ethyl acetate) to isolate isomers.

Data Contradiction and Validation

Q. How should researchers address discrepancies in pharmacological activity across studies?

  • Receptor Selectivity Profiling : Test compounds against related receptors (e.g., CB1 vs. CB2) to rule off-target effects .
  • Meta-Analysis : Compare datasets from high-throughput screening (HTS) and low-throughput studies to identify outliers.
  • Structural Validation : Confirm compound identity via X-ray crystallography to exclude isomer contamination .

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